molecular formula C5H9NO2S B076929 2-Methyl-1,3-thiazolidine-2-carboxylic acid CAS No. 13084-13-4

2-Methyl-1,3-thiazolidine-2-carboxylic acid

Cat. No.: B076929
CAS No.: 13084-13-4
M. Wt: 147.2 g/mol
InChI Key: VSLZHFWGCVPVOO-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazolidine-2-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure imparts significant pharmacological properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-thiazolidine-2-carboxylic acid typically involves the reaction of cysteine with formaldehyde under acidic conditions. The process can be summarized as follows:

    Step 1: Cysteine reacts with formaldehyde to form a Schiff base.

    Step 2: The Schiff base undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pH, are crucial to maximize yield and purity. Catalysts and solvents may be used to enhance the reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

2-Methyl-1,3-thiazolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its role in enzyme inhibition and as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism by which 2-Methyl-1,3-thiazolidine-2-carboxylic acid exerts its effects involves interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Molecular Pathways: It may influence cellular processes by interacting with proteins and nucleic acids, affecting gene expression and signal transduction.

Comparison with Similar Compounds

2-Methyl-1,3-thiazolidine-2-carboxylic acid can be compared with other thiazolidine derivatives:

    Similar Compounds: Thiazolidine-4-carboxylic acid, 2-Methylthiazolidine-4-carboxylic acid.

    Uniqueness: The presence of the methyl group at the 2-position and the carboxylic acid functionality distinguishes it from other thiazolidines, enhancing its reactivity and biological activity.

Properties

IUPAC Name

2-methyl-1,3-thiazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-5(4(7)8)6-2-3-9-5/h6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLZHFWGCVPVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NCCS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296920
Record name 2-Methyl-1,3-thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13084-13-4
Record name NSC112683
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1,3-thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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